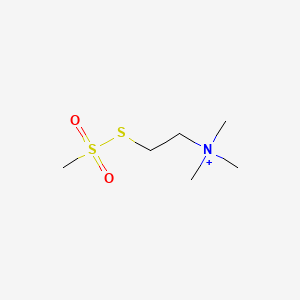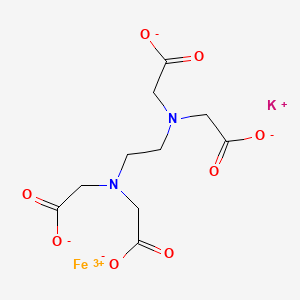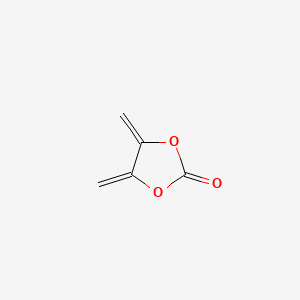
2,4,6-Trimethylheptane
説明
2,4,6-Trimethylheptane is a chemical compound with the molecular formula C10H22 . It has an average mass of 142.282 Da and a monoisotopic mass of 142.172150 Da .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylheptane consists of 10 carbon atoms and 22 hydrogen atoms . The structure can be represented as CH3C(CH3)2CH2CH(CH3)2 .
Physical And Chemical Properties Analysis
2,4,6-Trimethylheptane has a density of 0.7±0.1 g/cm3, a boiling point of 149.0±7.0 °C at 760 mmHg, and a vapour pressure of 5.2±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 37.0±0.8 kJ/mol and a flash point of 37.1±11.7 °C . The index of refraction is 1.410, and it has a molar refractivity of 48.3±0.3 cm3 .
科学的研究の応用
Hydrogen Atom Abstraction and Polymer Degradation
- 2,4,6-Trimethylheptane has been studied for its role in the reaction with t-butoxyl radicals, modeling the controlled-rheology peroxide degradation of polypropylene. This process involves the abstraction of hydrogen atoms, a fundamental step in the degradation of polymers like polypropylene (Bertin et al., 2007).
Studies in Molecular Glass Transition
- Research on trimethylheptane as a molecular glass former has been conducted using various techniques such as calorimetry and neutron scattering. These studies provide insights into the molecular structure and transition behaviors of this compound in different states (Shen et al., 2000).
Catalytic Applications
- The catalytic properties of 2,4,6-Trimethylheptane have been explored in the context of isomerization and hydrocracking on large-pore zeolite catalysts. Such studies are significant in understanding the mechanisms of hydrocarbon conversions in industrial processes (Martens et al., 1987).
Polypropylene Degradation Investigations
- Further studies on polypropylene degradation, involving 2,4,6-Trimethylheptane, have been carried out. These investigations focus on the impact of factors like oxygen concentration and temperature on the degradation process, which is crucial for industrial applications (Bertin et al., 2010).
Liquid-Glass Transition Dynamics
- The dynamics of the liquid-glass transition in trimethylheptane have been studied using spectroscopy techniques. Such research contributes to a deeper understanding of the behavior of this compound under varying temperatures and states (Hwang et al., 1998).
Synthesis and Crystal Structure Studies
- The synthesis and crystallographic characterization of barium complexes with derivatives of trimethylheptane has been reported, highlighting its utility in the development of new chemical complexes (Ivanov et al., 1997).
Safety and Hazards
2,4,6-Trimethylheptane is a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
特性
IUPAC Name |
2,4,6-trimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-8(2)6-10(5)7-9(3)4/h8-10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBBDHDNIXQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180763 | |
| Record name | 2,4,6-Trimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylheptane | |
CAS RN |
2613-61-8 | |
| Record name | 2,4,6-Trimethylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenylethanol](/img/no-structure.png)


![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)

![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)



![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)

